molecular formula C18H9BrO5 B2745106 6-bromo-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione CAS No. 855774-36-6

6-bromo-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione

Cat. No.: B2745106
CAS No.: 855774-36-6
M. Wt: 385.169
InChI Key: QNRUODVMKCRWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione typically involves the bromination of chromen-2-one derivatives followed by hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

6-bromo-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted chromen-2-one derivatives.

Scientific Research Applications

6-bromo-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-oxochromen-3-yl derivatives: These compounds share a similar core structure but differ in the substituents attached to the chromen-2-one ring.

    Hydroxychromen-2-one derivatives: Compounds with hydroxy groups at different positions on the chromen-2-one ring.

Uniqueness

6-bromo-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione is unique due to the specific combination of a bromine atom and a hydroxy group on the chromen-2-one structure

Properties

IUPAC Name

4-(6-bromo-2-oxochromen-3-yl)-7-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9BrO5/c19-10-1-4-15-9(5-10)6-14(18(22)24-15)13-8-17(21)23-16-7-11(20)2-3-12(13)16/h1-8,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRUODVMKCRWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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